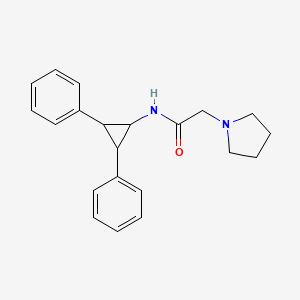
N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide is a complex organic compound with the molecular formula C21H24N2O This compound is characterized by a cyclopropyl ring substituted with two phenyl groups and an acetamide group linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed by reacting a suitable precursor with a strong base, such as sodium hydride, in the presence of a halogenated compound.
Substitution with Phenyl Groups: The cyclopropyl ring is then substituted with phenyl groups using a Friedel-Crafts alkylation reaction, which involves the use of a Lewis acid catalyst like aluminum chloride.
Formation of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the cyclopropyl compound is reacted with acetic anhydride in the presence of a base like pyridine.
Attachment of the Pyrrolidine Ring: Finally, the pyrrolidine ring is attached to the acetamide group through a nucleophilic substitution reaction, using pyrrolidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,3-diphenylcyclopropyl)methyl phenyl sulfoxide: Known for its cardioprotective and antibacterial properties.
(2,3-diphenylcyclopropyl)methylidenetriphenylphosporane: Used in Wittig reactions for the synthesis of alkenes.
Uniqueness
N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide is unique due to its combination of a cyclopropyl ring with phenyl groups and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H24N2O |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(2,3-diphenylcyclopropyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C21H24N2O/c24-18(15-23-13-7-8-14-23)22-21-19(16-9-3-1-4-10-16)20(21)17-11-5-2-6-12-17/h1-6,9-12,19-21H,7-8,13-15H2,(H,22,24) |
InChI Key |
OZAREULYFHAGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


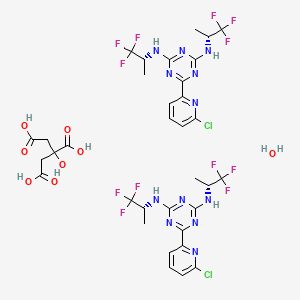

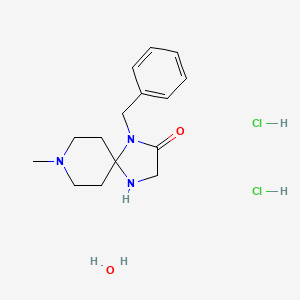
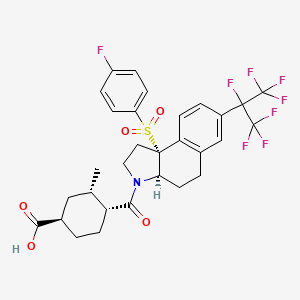

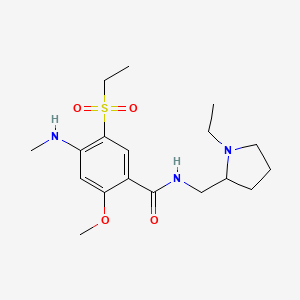
![6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10860210.png)
![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)
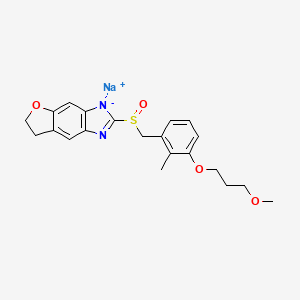

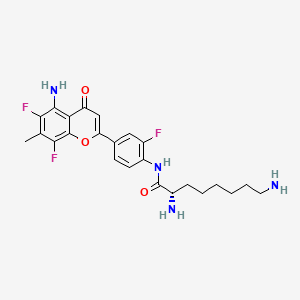
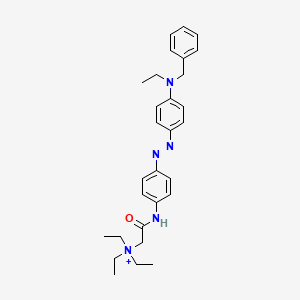
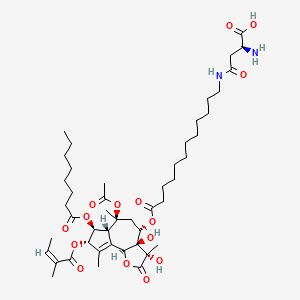
![(9-Propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B10860279.png)
